molecular formula C27H39ClN2O4 B1591236 Verapamil hydrochloride CAS No. 23313-68-0

Verapamil hydrochloride

Cat. No.: B1591236
CAS No.: 23313-68-0
M. Wt: 491.1 g/mol
InChI Key: DOQPXTMNIUCOSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of verapamil hydrochloride involves the preparation of 5-(3,4-dimethoxyphenylethyl)methyl-amino-2-(3,4-dimethoxyphenyl)-2-isopropyl valeronitrile . This process includes several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring the removal of impurities to produce a pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions: Verapamil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cardiovascular Applications

1. Hypertension Management
Verapamil is primarily utilized to manage high blood pressure (hypertension). By relaxing blood vessels, it facilitates easier blood flow, thus reducing the risk of strokes, heart attacks, and kidney problems . It is often prescribed as part of a combination therapy for better efficacy in hypertensive patients.

2. Angina Treatment
The compound is effective in treating various forms of angina, including chronic stable angina and Prinzmetal's angina. It helps alleviate chest pain by improving myocardial oxygen delivery through coronary vasodilation .

3. Arrhythmia Control
Verapamil is indicated for the control of supraventricular tachycardia (SVT) and atrial fibrillation. It works by decreasing heart rate and controlling ventricular response in patients with these conditions . Clinical studies have shown that approximately 60% of patients with SVT convert to normal sinus rhythm within 10 minutes after intravenous administration of verapamil .

Migraine Prophylaxis

Recent studies have demonstrated the efficacy of verapamil in preventing migraines. A double-blind, placebo-controlled trial indicated that patients experienced a significant reduction in migraine frequency while on verapamil therapy, with an average decrease from 6.7 to 3.8 migraines per month . This positions verapamil as a viable option for migraine prophylaxis, particularly for patients who do not respond to traditional treatments.

Experimental Drug Delivery Systems

1. Drug-Polymer Interactions
Verapamil hydrochloride has been investigated for its interactions with various polymers in drug delivery systems. Research indicates that the complexation of verapamil with polymers like dextran sulfate sodium can enhance its solubility and bioavailability . These findings are pivotal for developing advanced drug delivery systems that improve therapeutic outcomes.

2. Electrospun Nanofibers
Recent studies have explored the use of electrospun nanofibers loaded with verapamil for targeted delivery applications. The physicochemical properties of these fibers were characterized to understand drug release profiles and cytotoxicity, indicating potential applications in wound care and localized drug delivery systems .

Summary Table of Applications

Application AreaSpecific UsesEvidence/Studies
Hypertension Management of high blood pressureWebMD , DrugBank
Angina Treatment of chronic stable and Prinzmetal's anginaStatPearls , DrugBank
Arrhythmias Control of SVT and atrial fibrillationFDA Reports , StatPearls
Migraine Prophylaxis Reduction in frequency and severity of migrainesClinical Trial Results
Drug Delivery Systems Enhanced solubility through polymer interactionsResearch on Drug-Polymer Interaction

Case Studies

1. Efficacy in Hypertension and Angina
In a clinical setting, patients treated with verapamil for hypertension showed significant reductions in systolic and diastolic blood pressures over a period of weeks. Long-term studies suggest sustained efficacy without significant adverse effects when monitored properly.

2. Migraine Prophylaxis Study
A notable case involved a patient who reported a marked decrease in migraine frequency after initiating verapamil therapy, highlighting its potential as an alternative treatment for those unresponsive to other prophylactic medications.

Mechanism of Action

Verapamil hydrochloride exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the heart and vascular smooth muscle cells . This inhibition leads to:

    Vasodilation: Relaxation of blood vessels, reducing blood pressure.

    Decreased Heart Rate: Slowing down the heart rate, which helps in managing arrhythmias.

    Reduced Cardiac Workload: Lowering the oxygen demand of the heart.

Comparison with Similar Compounds

Uniqueness of Verapamil Hydrochloride:

This compound remains a vital compound in both clinical and research settings, offering unique benefits due to its dual action on the heart and blood vessels.

Biological Activity

Verapamil hydrochloride is a well-known pharmaceutical compound primarily recognized for its role as an L-type calcium channel blocker. It has diverse biological activities that extend beyond its cardiovascular applications, influencing various cellular mechanisms and demonstrating potential therapeutic benefits in different medical conditions.

Chemical Structure : this compound is chemically described as α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile hydrochloride, with a molecular formula of C27_{27}H38_{38}N2_{2}O4_{4}- HCl .

Mechanism of Action :

  • Calcium Channel Blockade : Verapamil inhibits the influx of calcium ions through L-type calcium channels, leading to decreased myocardial contractility and heart rate, making it effective in treating hypertension and arrhythmias.
  • Autophagy Induction : Recent studies indicate that verapamil can induce autophagy by modulating cellular metabolism, which may have implications in cancer therapy by reversing drug resistance .
  • P-Glycoprotein Inhibition : It acts as a P-glycoprotein inhibitor, potentially enhancing the efficacy of co-administered drugs by preventing their efflux from cells .

Biological Activities and Therapeutic Applications

Verapamil's biological activities extend to various therapeutic areas:

  • Cardiovascular System : Primarily used to manage hypertension, angina pectoris, and certain types of arrhythmias.
  • Cancer Treatment : Research suggests it may reverse resistance to glucocorticoids and other anticancer therapies .
  • Neuroprotection : Studies indicate that verapamil can reduce oxidative stress and mitochondrial damage in neuronal cells, suggesting its potential for neuroprotective applications .

Case Study: Verapamil Overdose

A notable case involved a 55-year-old male who intentionally ingested 80 tablets of sustained-release verapamil (14,400 mg). Despite aggressive treatment including high-dose insulin and vasopressors, the patient succumbed to complications within 24 hours. This case highlights the severe hemodynamic instability caused by verapamil overdose, characterized by bradycardia and hypotension due to its pharmacological effects on cardiac function .

Cancer Risk Studies

Epidemiological studies have suggested an association between verapamil exposure and increased risks for various cancers. A cohort study indicated a dose-response relationship for overall cancer risk linked to verapamil exposure duration and dosage . These findings necessitate further investigation into the long-term safety of calcium channel blockers like verapamil.

Cellular Effects

Research has demonstrated that verapamil affects human cell membranes significantly:

  • Erythrocyte Morphology : At concentrations starting from 5 µM, verapamil induced morphological changes in human erythrocytes leading to hemolysis. Fluorescence spectroscopy confirmed alterations in membrane lipid bilayer properties .
  • Neuroblastoma Cell Viability : Verapamil exposure resulted in decreased viability in SH-SY5Y neuroblastoma cells, indicating potential cytotoxic effects at higher concentrations .

Pharmacokinetics

A comparative analysis of pharmacokinetics showed that the method of administration (e.g., crushed tablets vs. whole tablets) significantly affected the absorption characteristics of verapamil. Crushed tablets demonstrated an increased area under the curve (AUC) and peak plasma concentration (Cmax), suggesting enhanced bioavailability .

Summary Table of Biological Activities

Biological Activity Description
Calcium Channel BlockadeReduces myocardial contractility and heart rate; used for hypertension/arrhythmias
Autophagy InductionModulates cellular metabolism; potential role in cancer therapy
P-Glycoprotein InhibitionEnhances efficacy of co-administered drugs
NeuroprotectionReduces oxidative stress in neuronal cells
Cytotoxic EffectsAlters cell morphology and viability at high concentrations

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034095
Record name Verapamil hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-11-4
Record name Verapamil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verapamil hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verapamil hydrochloride
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Record name Verapamil hydrochloride
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Record name Verapamil hydrochloride
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Record name Verapamil hydrochloride
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Record name VERAPAMIL HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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